2-Chloro-8-methoxy-7-methylquinazoline: Structural Analysis, Synthesis, and Application in JNK Inhibitor Development
2-Chloro-8-methoxy-7-methylquinazoline: Structural Analysis, Synthesis, and Application in JNK Inhibitor Development
Executive Summary
The quinazoline scaffold is a privileged pharmacophore in modern drug discovery, frequently leveraged for its robust kinase-inhibitory properties. 2-Chloro-8-methoxy-7-methylquinazoline (CAS: 956100-68-8) serves as a critical, highly reactive synthetic intermediate[1]. It is primarily utilized in the late-stage assembly of substituted 2-amino-fused heterocyclic compounds, which are potent inhibitors of c-Jun N-terminal kinases (JNKs)[2]. This technical guide details the regioselective synthesis, physicochemical properties, and biological rationale of this intermediate, providing a self-validating framework for researchers developing targeted therapies for metabolic and neurodegenerative diseases.
Physicochemical Properties & Structural Architecture
The structural architecture of 2-chloro-8-methoxy-7-methylquinazoline is highly deliberate, designed to optimize both synthetic tractability and downstream biological efficacy[1]:
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8-Methoxy Group: Provides localized electron density and steric bulk, which dictates the binding pose within the kinase hinge region.
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7-Methyl Group: Enhances the overall lipophilicity of the core, improving cellular membrane permeability.
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2-Chloro Substituent: Acts as an electrophilic handle, enabling late-stage diversification via nucleophilic aromatic substitution (SNAr).
Quantitative Chemical Data
| Property | Value |
| Chemical Name | 2-Chloro-8-methoxy-7-methylquinazoline |
| CAS Registry Number | 956100-68-8 |
| Molecular Formula | C10H9ClN2O |
| Molecular Weight | 208.64 g/mol |
| Physical State | White to off-white solid |
| InChI Key | GOPUFWBILUGYNV-UHFFFAOYSA-N |
Mechanistic Synthesis: Regioselective Catalytic Hydrogenation
The synthesis of 2-chloro-8-methoxy-7-methylquinazoline relies on the regioselective catalytic hydrogenation of its precursor, 2,4-dichloro-8-methoxy-7-methylquinazoline, as detailed in the [2].
Mechanistic Causality: In a 2,4-dichloroquinazoline system, the C4 position is flanked by two electronegative nitrogen atoms within the conjugated system, making it highly electron-deficient. Under reductive conditions (Pd/C, H2), oxidative addition of the palladium species occurs more rapidly at the C4-chloride bond due to its lower bond dissociation energy and the stabilization of the resulting intermediate. By carefully controlling the hydrogen pressure and employing a mild base, the C4-chloride is selectively cleaved while the C2-chloride remains intact[2].
Protocol 1: Regioselective Dehalogenation
This protocol is designed as a self-validating system to ensure regiocontrol and prevent over-reduction.
Reagents:
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2,4-dichloro-8-methoxy-7-methylquinazoline (43.0 g, 0.177 mol)
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N,N-Diisopropylethylamine (DIPEA) (22.9 g, 0.177 mol, 1.0 eq)
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10% Palladium on Carbon (Pd/C) (8.6 g, 20% w/w)
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Anhydrous Ethyl Acetate (EtOAc) (2580 mL)
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Hydrogen gas (H2)
Step-by-Step Methodology:
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System Preparation: Purge a high-pressure hydrogenation reactor with inert gas (N2) to ensure a strictly oxygen-free environment.
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Dissolution: Dissolve the 2,4-dichloro precursor in 2580 mL of anhydrous EtOAc.
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Causality: EtOAc is an aprotic solvent that readily dissolves the lipophilic precursor. Unlike protic solvents (e.g., methanol), EtOAc minimizes the risk of solvolysis at the highly reactive C4 position prior to reduction.
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Base Addition: Add 22.9 g of DIPEA to the solution.
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Causality: DIPEA is a bulky tertiary amine that neutralizes the HCl generated during the reductive cleavage. If HCl is not scavenged, it can protonate the quinazoline ring, altering its electronic properties and leading to over-reduction or poisoning of the Pd catalyst.
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Catalyst Introduction: Carefully add 8.6 g of Pd/C under a continuous stream of N2.
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Hydrogenation: Seal the reactor, purge with H2 three times, and pressurize to exactly 20 psi. Stir vigorously at room temperature (20-25°C) for 6 hours.
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Causality: Mild pressure (20 psi) and ambient temperature are critical boundaries. Harsher conditions (>50 psi or elevated heat) will overcome the activation energy required to cleave the C2-chloride, destroying the regioselectivity.
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In-Process Control (Self-Validation): Pull a 0.5 mL aliquot at hour 5. Quench with water, extract with EtOAc, and analyze via LC-MS. The reaction is validated as complete when the mass peak corresponding to the 2,4-dichloro starting material (m/z ~243) is fully replaced by the 2-chloro product (m/z ~209). Ensure no over-reduction peak (m/z ~175) is present.
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Workup: Vent the H2 gas, purge with N2, and filter the mixture through a pad of Celite. Wash the filtrate with deionized water (2 x 500 mL) to remove DIPEA hydrochloride salts. Concentrate in vacuo and purify via silica gel chromatography (DCM/Petroleum Ether 1:1) to yield the product as a white solid[2].
Regioselective synthetic workflow to yield 2-amino-quinazoline targets.
Downstream Application: Assembly of JNK Inhibitors
The isolated 2-chloro-8-methoxy-7-methylquinazoline is subsequently reacted with various primary or secondary amines (e.g., trans-4-aminocyclohexanol) to generate functionalized 2-amino-quinazolines[2].
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
Reagents:
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2-chloro-8-methoxy-7-methylquinazoline (20.4 g, 0.098 mol)
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trans-4-aminocyclohexanol (22.5 g, 0.195 mol, ~2.0 eq)
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1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (29.7 g, 0.195 mol, 2.0 eq)
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Acetonitrile (CH3CN) (800 mL)
Step-by-Step Methodology:
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Reaction Assembly: Dissolve the quinazoline intermediate in 800 mL of CH3CN. Add the amine and DBU in one portion.
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Causality: DBU is a sterically hindered, non-nucleophilic amidine base. It effectively scavenges the HCl byproduct without competing with the primary amine for the electrophilic C2 carbon. CH3CN is utilized as a polar aprotic solvent to stabilize the highly polarized Meisenheimer complex transition state formed during the SNAr addition-elimination mechanism.
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Thermal Activation: Reflux the mixture with continuous stirring overnight (~12 hours).
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In-Process Control (Self-Validation): Monitor the reaction via TLC (EtOAc/Petroleum Ether 1:1) and LC-MS. The disappearance of the 2-chloro intermediate and the emergence of the higher-mass product peak confirm successful nucleophilic displacement.
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Isolation: Remove the solvent in vacuo and purify the residue to obtain the final 2-amino-fused heterocyclic compound[2].
Biological Rationale: Targeting JNK in Metabolic Disease
The 2-amino-quinazolines synthesized from this intermediate are engineered to target the c-Jun N-terminal kinase (JNK) signaling cascade. JNKs (JNK1, JNK2, JNK3) are a sub-family of mitogen-activated protein (MAP) kinases activated by environmental stress, inflammatory cytokines, and metabolic overload[2].
In the context of obesity and Type 2 Diabetes, chronic metabolic stress heavily activates the JNK pathway. JNK1 directly mediates the inhibitory serine phosphorylation of Insulin Receptor Substrate-1 (IRS-1). This aberrant phosphorylation uncouples the insulin receptor from its downstream signaling cascade, directly inducing systemic insulin resistance. By competitively inhibiting JNK, these quinazoline derivatives restore insulin sensitivity, increase hepatic glucose uptake, and effectively lower blood glucose levels[2].
JNK signaling cascade and therapeutic intervention point for insulin resistance.
References
- Source: Google Patents / WIPO (PCT)
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Title: 2-Chloro-8-methoxy-7-methylquinazoline | C10H9ClN2O Source: BuyersGuideChem URL: [Link]
